REACTION_SMILES
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[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH3:1][OH:2].[CH3:5][O:6][C:7]([c:8]1[cH:9][c:10]([Cl:15])[n:11][c:12]([Cl:14])[cH:13]1)=[O:16].[Cl-:22].[H-:3].[NH4+:23].[Na+:4]>>[CH3:1][O:2][c:12]1[n:11][c:10]([Cl:15])[cH:9][c:8]([C:7]([O:6][CH3:5])=[O:16])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Cl)nc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Cl)nc(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |